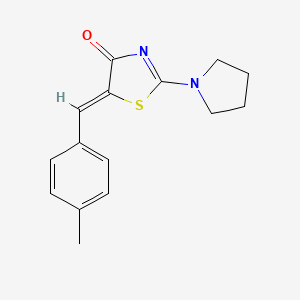![molecular formula C19H21N5O3 B5545008 1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)
1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of complex organic molecules featuring a pyrrol-2-yl and a diazabicyclononane moiety, indicative of potential biological activity or chemical utility. Such compounds often arise in the context of synthesizing heterocyclic compounds, which are central to developing pharmaceuticals, agrochemicals, and materials.
Synthesis Analysis
Synthesizing compounds like the one described typically involves multi-step organic reactions, starting from basic heterocyclic units. For instance, El-Nabi's research on pyrrolo[2,3-d]pyrazoles demonstrates the use of cycloaddition reactions, a common strategy for constructing complex heterocycles by joining smaller units (El-Nabi, 1997). Similarly, Zhang et al.'s work on pyrrolo[1,2-a]quinoxalines underscores the role of intramolecular cyclization, which might be applicable to our compound's synthesis (Zhang et al., 2015).
Molecular Structure Analysis
The detailed molecular structure of heterocyclic compounds reveals insights into their chemical behavior and potential applications. Compounds like the one discussed often exhibit complex 3D geometries and stereochemistry, impacting their reactivity and interaction with biological targets. X-ray diffraction analysis, as employed by Aliev et al., is a critical tool for elucidating such structures (Aliev et al., 2001).
Scientific Research Applications
Synthesis and Reactivity
- Research demonstrates the synthesis and reactivity of heterocyclic compounds, including pyrroles, pyridines, and pyrimidines, through various chemical reactions. These reactions are essential for creating compounds with potential antiviral, antibacterial, and therapeutic applications. For instance, the preparation of pyrrole and pyridine derivatives through reactions involving amino compounds and carbonyl compounds has been reported, highlighting their potential in medicinal chemistry and drug development (Attaby et al., 2006).
Catalysis and Material Science
- Several studies focus on the catalytic behaviors of compounds containing pyrrole and related heterocycles. These catalysts are used in polymerization and oligomerization processes, offering pathways to synthesize new materials with unique properties. The catalytic activity of complexes involving heterocyclic ligands toward ethylene reactivity has been explored, indicating their utility in producing polymers with specific characteristics (Sun et al., 2007).
Novel Heterocyclic Compounds
- The development of novel synthetic methods enables the construction of complex heterocyclic structures, which are crucial for the development of new pharmaceutical agents. The synthesis of pyrrole derivatives through innovative methods demonstrates the versatility of these compounds in drug discovery and development (Oliveira Udry et al., 2014).
Pharmaceutical Applications
- Heterocyclic compounds synthesized through these methods have potential applications in pharmaceuticals. Their diverse biological activities, including antiviral, antibacterial, and anticancer properties, make them valuable candidates for drug development. The synthesis and characterization of these compounds provide a foundation for further exploration of their therapeutic potential (Ghorai & Mani, 2014).
properties
IUPAC Name |
1-(1-methylpyrrol-2-yl)-2-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-8-2-3-16(22)17(25)19(27)24-11-13-4-5-14(24)12-23(10-13)18(26)15-9-20-6-7-21-15/h2-3,6-9,13-14H,4-5,10-12H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLGDWIZYNTFS-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N2CC3CCC2CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)
![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)
![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

